1-(4-Nitrophenyl)piperidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11-2-1-7-12(8-11)9-3-5-10(6-4-9)13(15)16/h3-6,11,14H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGBEKMQNFGXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403053 | |
| Record name | 1-(4-nitrophenyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99841-68-6 | |
| Record name | 1-(4-nitrophenyl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-NITROPHENYL)-3-PIPERIDINOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 1 4 Nitrophenyl Piperidin 3 Ol
N-Arylation Strategies for Piperidine (B6355638) Derivatives
The introduction of the 4-nitrophenyl group onto the piperidine nitrogen is a crucial step in the synthesis of 1-(4-nitrophenyl)piperidin-3-ol. Several N-arylation methods can be employed, ranging from classical nucleophilic aromatic substitution to modern palladium-catalyzed coupling reactions and innovative mechanochemical techniques.
Mechanochemical Nucleophilic Aromatic Substitution (SNAr) with Aryl Fluorides
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. rsc.org In the context of synthesizing N-aryl piperidines, mechanochemical SNAr reactions offer advantages such as reduced solvent waste and potentially faster reaction times. rsc.orgresearchgate.net The reaction typically involves the grinding of a piperidine derivative with an activated aryl fluoride (B91410), such as 1-fluoro-4-nitrobenzene (B44160), in the presence of a base.
Optimization of Reaction Conditions and Auxiliary Materials (e.g., Al2O3, SiO2, TiO2)
The efficiency of mechanochemical SNAr reactions can be significantly influenced by the reaction conditions and the use of auxiliary materials. These materials can act as grinding aids, catalysts, or supports, enhancing the reaction rate and yield. Research in the broader field of mechanochemical synthesis has shown that inorganic oxides like alumina (B75360) (Al2O3), silica (B1680970) (SiO2), and titania (TiO2) can play a crucial role. While specific studies on the synthesis of this compound using these exact auxiliaries are not extensively documented, the principles from related mechanochemical N-arylations can be applied.
For instance, the choice of the grinding vessel and balls, the frequency of milling, and the reaction time are critical parameters that require optimization. The auxiliary material can influence the outcome by providing a solid support for the reactants, thereby increasing the surface area for reaction and preventing agglomeration of the reactants.
Investigation of Reaction Kinetics and Catalytic Effects
The kinetics of mechanochemical reactions are inherently different from solution-phase reactions. The reaction rate is not only dependent on temperature and concentration but also on mechanical parameters like milling frequency and the physical properties of the reactants and auxiliary materials. The catalytic effect of auxiliary materials in mechanochemical SNr reactions is an area of active investigation. These materials can facilitate the reaction by activating the substrates or stabilizing intermediates. For example, the acidic or basic nature of the oxide surface could play a role in proton transfer steps or in activating the aryl fluoride towards nucleophilic attack.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful and versatile methods for the formation of C-N bonds and are widely used for the synthesis of N-aryl piperidines. nih.gov This approach involves the reaction of a piperidine derivative with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would typically involve coupling piperidin-3-ol with 1-halo-4-nitrobenzene.
The choice of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), the phosphine ligand (e.g., RuPhos, XPhos), the base (e.g., NaOtBu, Cs2CO3), and the solvent (e.g., toluene, DMF, DMSO) are critical for achieving high yields and good selectivity. nih.govresearchgate.net The reaction conditions need to be carefully optimized for each specific substrate combination. For instance, the use of bulky electron-rich phosphine ligands often enhances the efficiency of the catalytic cycle.
Conventional Solution-Phase Synthetic Approaches
Traditional SNAr reactions in solution are a common method for the synthesis of N-aryl piperidines. In this approach, piperidin-3-ol is reacted with an electron-deficient aryl halide, such as 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, in a suitable solvent and in the presence of a base. chemicalbook.com The nitro group on the aromatic ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack by the piperidine nitrogen.
A typical procedure involves heating the reactants in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N). chemicalbook.com The reaction progress is usually monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated through standard workup procedures involving extraction and purification by crystallization or chromatography. One documented synthesis of a related compound, 1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine, utilized 5-fluoro-2-nitroanisole (B157042) and a piperazine (B1678402) derivative in DMF with potassium carbonate at 120°C for 18 hours. chemicalbook.com
Ring-Forming Reactions and Stereoselective Synthesis of the Piperidine Core
The synthesis of this compound can also be approached by first constructing the piperidine ring with the desired substitution pattern and then introducing the aryl group, or by forming the ring in a way that incorporates the N-aryl moiety from the start. The stereochemistry at the C3 position of the piperidine ring is an important consideration, and stereoselective methods are often desired, particularly for pharmaceutical applications. google.com
The piperidine ring is a prevalent scaffold in many FDA-approved drugs. rsc.org Consequently, numerous methods for the stereoselective construction of substituted piperidines have been developed. rsc.orgnih.gov These methods can be broadly categorized into the hydrogenation/reduction of pyridine (B92270) precursors, and various intramolecular cyclization strategies. nih.gov
One approach to synthesizing substituted piperidines is through the hydrogenation of corresponding pyridine derivatives. nih.gov However, achieving stereoselectivity under the often harsh conditions of hydrogenation can be challenging. nih.gov More recently, methods involving intramolecular cyclization have gained prominence due to their potential for high stereocontrol. nih.gov These can include reactions like asymmetric synthesis, metal-catalyzed cyclizations, and radical cyclizations. nih.gov For instance, a three-component vinylogous Mannich-type reaction has been used to create chiral dihydropyridinone intermediates, which can then be further transformed into a variety of chiral piperidine compounds. rsc.org Another strategy involves the ring expansion of prolinols, which can yield C3-substituted piperidines with good enantiomeric excess. nih.gov The regioselectivity of this ring expansion is influenced by the substituents on the nitrogen atom of the starting prolinol. nih.gov
A general strategy for accessing N-arylpiperidines involves a pyridine ring-opening and ring-closing process via Zincke imine intermediates. chemrxiv.orgchemistryviews.orgnih.gov This method allows for the generation of pyridinium (B92312) salts from a variety of substituted pyridines and anilines, which can then be converted to N-arylpiperidine derivatives through hydrogenation or nucleophilic addition. chemrxiv.orgchemistryviews.orgnih.gov
| Synthetic Strategy | Key Features | Typical Reagents and Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Mechanochemical SNAr | Solvent-free, uses mechanical energy | Piperidin-3-ol, 1-fluoro-4-nitrobenzene, base, auxiliary material (e.g., Al2O3), ball milling | Environmentally friendly, potentially faster reaction rates | Requires specialized equipment, optimization of mechanical parameters can be complex |
| Palladium-Catalyzed Coupling | Versatile C-N bond formation | Piperidin-3-ol, 1-halo-4-nitrobenzene, Pd catalyst, phosphine ligand, base, solvent (e.g., toluene) | High efficiency, broad substrate scope | Cost of catalyst and ligands, sensitivity to air and moisture |
| Conventional Solution-Phase SNAr | Classical and well-established method | Piperidin-3-ol, 1-fluoro-4-nitrobenzene, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), heat | Simple procedure, readily available reagents | Often requires high temperatures and long reaction times, use of large solvent volumes |
| Ring-Forming Reactions | Construction of the piperidine ring | Various methods including hydrogenation of pyridines, intramolecular cyclizations, and ring expansions | Allows for the synthesis of complex and stereochemically defined piperidines | Can involve multiple steps, stereocontrol can be challenging |
Precursor-Based Synthesis and Derivatization
The construction of the this compound molecule is typically achieved through a precursor-based approach. This involves the initial synthesis of a core structure, which is then further modified or derivatized to introduce the desired functional groups.
Synthesis from Nitroaniline Derivatives
A common starting point for the synthesis of related N-aryl piperidines is the use of p-nitroaniline. One documented pathway involves the reaction of p-nitroaniline with a suitable bifunctional reagent to form a piperidinone intermediate. For instance, the synthesis of 1-(4-nitrophenyl)piperidin-2-one (B57410) has been achieved by reacting p-nitroaniline with 5-chlorovaleryl chloride. google.com This reaction first forms N-(4-nitrophenyl)-5-chloropentanamide, which then undergoes intramolecular cyclization in the presence of a base like potassium tertiary butoxide to yield 1-(4-nitrophenyl)piperidin-2-one. wjpsonline.com
This initial step firmly establishes the 1-(4-nitrophenyl)piperidine (B1293623) core structure. The reaction sequence is outlined below:
Step 1: Acylation of p-Nitroaniline p-Nitroaniline is reacted with 5-chlorovaleryl chloride in a suitable solvent such as tetrahydrofuran (B95107) (THF), often in the presence of a base like anhydrous potassium carbonate, to form N-(4-nitrophenyl)-5-chloropentanamide.
| Reactant 1 | Reactant 2 | Reagent | Solvent | Product |
| p-Nitroaniline | 5-Chlorovaleryl chloride | Anhydrous Potassium Carbonate | Tetrahydrofuran (THF) | N-(4-nitrophenyl)-5-chloropentanamide |
Step 2: Intramolecular Cyclization The resulting N-(4-nitrophenyl)-5-chloropentanamide is then treated with a strong base, such as potassium tertiary butoxide, in a solvent like THF to facilitate an intramolecular cyclization, forming the piperidin-2-one ring. wjpsonline.com
| Reactant | Reagent | Solvent | Product |
| N-(4-nitrophenyl)-5-chloropentanamide | Potassium tertiary butoxide | Tetrahydrofuran (THF) | 1-(4-Nitrophenyl)piperidin-2-one |
This precursor, 1-(4-nitrophenyl)piperidin-2-one, is a key intermediate that can potentially be converted to the target molecule, this compound. evitachem.comnih.gov
Introduction of the Hydroxyl Group at the C3 Position
The introduction of a hydroxyl group at the C3 position of the piperidine ring is a critical and often challenging step. For a precursor like 1-(4-nitrophenyl)piperidin-2-one, this would necessitate subsequent chemical transformations.
One potential strategy involves the reduction of the carbonyl group at the C2 position to a hydroxyl group, followed by the introduction of another hydroxyl group at the C3 position. However, a more direct conceptual approach would involve the synthesis of a 3-keto intermediate, which could then be reduced to the desired 3-hydroxy product.
A general and widely used method for producing 3-hydroxypiperidine (B146073) derivatives is the asymmetric reduction of the corresponding N-protected 3-piperidone. mdpi.com This transformation is often accomplished using biocatalytic methods, such as ketoreductases, which can provide high enantioselectivity. mdpi.com For example, the synthesis of (S)-N-Boc-3-hydroxypiperidine is achieved through the asymmetric reduction of N-Boc-3-piperidone catalyzed by a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com
A hypothetical synthetic pathway from a 3-piperidone precursor is detailed below:
| Precursor | Reaction Type | Catalyst/Reducing Agent | Product |
| N-protected-3-piperidone | Asymmetric Reduction | Ketoreductase/Glucose Dehydrogenase | N-protected-3-hydroxypiperidine |
This established methodology for related compounds suggests that if 1-(4-nitrophenyl)piperidin-3-one were available, its reduction would be a viable route to this compound. The synthesis of this 3-keto precursor would likely involve different starting materials than the 5-chlorovaleryl chloride route.
Alternative strategies for hydroxylation at the C3 position of a pre-formed piperidine ring can also be considered, though these are often less direct. chemistryviews.org These can include methods like enzymatic C-H oxidation, which has been used to introduce hydroxyl groups into piperidine rings. chemistryviews.org
Chemical Transformations and Functional Group Interconversions of 1 4 Nitrophenyl Piperidin 3 Ol
Reduction of the Nitro Group to Amino Functionality
The conversion of the nitro group to an amino group is a pivotal transformation, as it dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic center.
Catalytic Hydrogenation with Palladium Catalysts
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. Palladium-based catalysts, particularly palladium on carbon (Pd/C), are frequently the catalysts of choice for this transformation due to their high activity and selectivity. commonorganicchemistry.comrecercat.cat The reaction is typically carried out under a hydrogen atmosphere, with the Pd/C catalyst facilitating the addition of hydrogen across the nitro group, leading to the formation of the corresponding aniline (B41778) derivative, 1-(4-aminophenyl)piperidin-3-ol. commonorganicchemistry.commasterorganicchemistry.com
The general scheme for this reaction is as follows:
Reaction Scheme for Catalytic Hydrogenation
| Reactant | Catalyst | Product |
|---|---|---|
| 1-(4-Nitrophenyl)piperidin-3-ol | H₂, Pd/C | 1-(4-Aminophenyl)piperidin-3-ol |
The efficiency of the hydrogenation can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and solvent. recercat.catrsc.org While highly effective, one consideration with palladium catalysts is their potential to catalyze other reductions if sensitive functional groups are present in the molecule. commonorganicchemistry.com
Alternative Reductive Methodologies
Beyond catalytic hydrogenation, several other reagents and methods can achieve the reduction of the nitro group, offering alternatives that may be milder or more compatible with other functional groups.
Common alternative reducing agents include metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) in a non-aqueous solvent like ethanol (B145695) provides a pH-neutral option for this reduction. masterorganicchemistry.com Sodium hydrosulfite and sodium sulfide (B99878) are also viable reagents for this transformation. wikipedia.org For instances where catalytic hydrogenation might be problematic, such as the presence of groups susceptible to hydrogenolysis, these methods provide valuable alternatives. commonorganicchemistry.com
Alternative Reagents for Nitro Group Reduction
| Reagent | Conditions |
|---|---|
| Iron (Fe), Tin (Sn), or Zinc (Zn) | Acidic medium (e.g., HCl) |
| Tin(II) chloride (SnCl₂) | Ethanol |
| Sodium Hydrosulfite | |
| Sodium Sulfide |
Transformations Involving the Hydroxyl Group
The secondary hydroxyl group on the piperidine (B6355638) ring is another key site for functionalization, allowing for oxidation, etherification, and esterification reactions.
Oxidation Reactions to Ketone or Aldehyde Derivatives
Oxidation of the secondary alcohol in this compound can yield the corresponding ketone, 1-(4-nitrophenyl)piperidin-3-one. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose.
The synthesis of related compounds, such as 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one, has been achieved using reagents like phosphorus pentachloride, highlighting the reactivity of the piperidone scaffold. chemicalbook.com While not a direct oxidation of the hydroxyl group, this demonstrates the potential for transformations at this position.
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification, the formation of an ether, can be accomplished under various conditions, typically involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Esterification, the formation of an ester, is commonly achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid or base catalyst. These reactions allow for the introduction of a wide array of substituents at the 3-position of the piperidine ring, significantly diversifying the molecular structure.
Electrophilic Aromatic Substitution on the Nitrophenyl Ring
The nitrophenyl ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The nitro group is a strong deactivating group and a meta-director, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself (positions 3 and 5). msu.edulibretexts.org
However, the piperidinyl group is an activating group and an ortho-, para-director. The interplay between these two substituents governs the regioselectivity of electrophilic substitution. In cases with both activating and deactivating groups, the activating group's directing effect typically dominates. Therefore, electrophilic substitution on this compound would be expected to occur at the positions ortho to the piperidinyl group (positions 2 and 6 on the phenyl ring).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The specific conditions required for these reactions would need to be carefully chosen to overcome the deactivating effect of the nitro group while favoring substitution at the desired position. A theoretical discussion on the orienting effect of substituents in similar systems has been explored, providing a basis for predicting reaction outcomes. researchgate.net
Reactions of the Piperidine Nitrogen Atom
The secondary amine of the piperidine ring in this compound is a focal point for introducing structural diversity. The electron-withdrawing nature of the 4-nitrophenyl group can influence the nucleophilicity of the piperidine nitrogen, yet it generally remains sufficiently reactive to participate in a variety of common chemical transformations.
N-Alkylation: The introduction of alkyl groups onto the piperidine nitrogen can be achieved through reactions with alkyl halides or other alkylating agents. These reactions typically proceed in the presence of a base to neutralize the newly formed hydrohalic acid. The choice of base and solvent can be critical to optimize the reaction conditions and yield. For instance, weaker bases like potassium carbonate are often employed to avoid side reactions.
N-Acylation: Acylation of the piperidine nitrogen to form amides is another fundamental transformation. This is readily accomplished by reacting this compound with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). These reactions are generally high-yielding and provide stable amide products.
N-Arylation: The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring, known as N-arylation, can be accomplished through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination or the Ullmann condensation are powerful tools for this purpose, allowing for the introduction of various substituted and unsubstituted aryl groups. These reactions typically require a palladium or copper catalyst, a suitable ligand, and a base.
While specific examples for this compound are not readily found in the surveyed literature, the general protocols for these reactions on similar piperidine-containing molecules are well-established. The following table illustrates the expected outcomes of such transformations based on general chemical principles.
Table 1: Representative Chemical Transformations of the Piperidine Nitrogen in this compound
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Alkyl halide (e.g., Iodomethane) | 1-Alkyl-1-(4-nitrophenyl)piperidin-3-ol | N-Alkylation |
| This compound | Acyl chloride (e.g., Acetyl chloride) | 1-Acyl-1-(4-nitrophenyl)piperidin-3-ol | N-Acylation |
| This compound | Aryl halide (e.g., Bromobenzene), Pd or Cu catalyst | 1-Aryl-1-(4-nitrophenyl)piperidin-3-ol | N-Arylation |
Further research is required to isolate and characterize the specific products of these reactions and to determine the optimal conditions for their synthesis. The exploration of these chemical transformations will undoubtedly expand the chemical space accessible from this compound and may lead to the discovery of novel compounds with interesting biological or material properties.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, their connectivity, and spatial relationships, a detailed molecular structure can be constructed.
One-Dimensional NMR (¹H and ¹³C) for Chemical Shift and Coupling Analysis
One-dimensional NMR provides foundational information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Nitrophenyl)piperidin-3-ol is expected to display distinct signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperidine (B6355638) ring.
Aromatic Region: The 4-nitrophenyl group typically presents an AA'BB' system. Two doublet signals, each integrating to two protons, are anticipated. The protons ortho to the electron-withdrawing nitro group (H-2' and H-6') would be deshielded and appear downfield, likely in the range of δ 8.0-8.3 ppm. The protons meta to the nitro group (H-3' and H-5') would appear further upfield, around δ 6.7-7.0 ppm, due to the electron-donating effect of the piperidine nitrogen.
Piperidine Ring Protons: The protons on the piperidine ring would exhibit more complex splitting patterns due to spin-spin coupling. The proton on the carbon bearing the hydroxyl group (H-3) would appear as a multiplet, likely in the range of δ 3.6-4.0 ppm. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) would be deshielded by the nitrogen and would likely appear as multiplets around δ 3.4-3.8 ppm. The remaining methylene (B1212753) protons (H-4 and H-5) would be found further upfield, typically between δ 1.5-2.2 ppm, showing complex splitting due to geminal and vicinal coupling.
Hydroxyl Proton: The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent, but typically falls in the range of δ 1.5-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the nitro group (C-4') would be highly deshielded, appearing around δ 155 ppm. The carbon attached to the piperidine nitrogen (C-1') would also be significantly downfield. The other aromatic carbons would appear in the typical aromatic region of δ 112-127 ppm.
Piperidine Ring Carbons: The carbon bearing the hydroxyl group (C-3) would be deshielded by the oxygen atom, with an expected chemical shift in the range of δ 65-70 ppm. The carbons adjacent to the nitrogen (C-2 and C-6) would appear around δ 48-55 ppm. The remaining piperidine carbons (C-4 and C-5) would be located further upfield.
Two-Dimensional NMR (COSY, HSQC) for Connectivity and Structural Confirmation
While specific experimental 2D NMR data is not available, these techniques are indispensable for confirming the assignments made from 1D NMR.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be expected between adjacent protons on the piperidine ring, confirming their connectivity (e.g., between H-2 and H-3, H-3 and H-4, etc.). This would be crucial for differentiating the signals from the various methylene groups within the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal. For example, it would confirm the assignment of the proton at δ 3.6-4.0 ppm to the carbon at δ 65-70 ppm (C-3).
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Vibrational Frequency Assignment and Functional Group Identification
The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups.
O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching vibration, with the broadness resulting from intermolecular hydrogen bonding. brainly.comchemicalbook.com
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would be observed just below 3000 cm⁻¹. rsc.org
N-O Stretch (Nitro Group): The nitro group would exhibit two strong, characteristic stretching vibrations. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ region, and the symmetric stretch appears in the 1300-1370 cm⁻¹ region. researchgate.netchemicalbook.comresearchgate.net
C-O Stretch: A C-O stretching vibration for the secondary alcohol would be expected in the range of 1050-1150 cm⁻¹. brainly.com
Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region would correspond to the C=C stretching vibrations within the aromatic ring.
Attenuated Total Reflectance (ATR) FT-IR Analysis
Attenuated Total Reflectance (ATR) is a sampling technique for Fourier-Transform Infrared (FT-IR) spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. This technique would be ideal for obtaining the IR spectrum of this compound, providing the same vibrational information as traditional transmission methods but with greater ease of use. nih.gov The expected peak positions would be consistent with those described above.
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound (C₁₁H₁₄N₂O₃), the molecular weight is 222.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 222.
The fragmentation of this molecule would likely proceed through several key pathways:
Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule (18 Da), which would result in a peak at m/z 204. whitman.edulibretexts.orgntu.edu.sg
Alpha-Cleavage: Cleavage of the bonds adjacent to the hydroxyl group is a characteristic fragmentation for alcohols. This could lead to various fragment ions.
Cleavage of the Piperidine Ring: The piperidine ring can undergo fragmentation, leading to a variety of smaller charged fragments.
Fragmentation of the Nitrophenyl Group: The nitro group can undergo fragmentation, for example, by loss of NO₂ (46 Da) or NO (30 Da).
Fragmentation of 1-(4-nitrophenyl)piperidine (B1293623): The mass spectrum of the related compound 1-(4-nitrophenyl)piperidine shows a prominent molecular ion peak and fragments corresponding to the loss of parts of the piperidine ring. nist.gov Similar fragmentation patterns involving the piperidine ring would be expected for the title compound.
By analyzing the precise masses of the fragment ions, the structural components of the molecule can be confirmed.
Single Crystal X-ray Diffraction (SCXRD) Studies
Extensive searches of crystallographic databases and the scientific literature did not yield any publicly available single-crystal X-ray diffraction (SCXRD) data for the specific compound this compound. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, contains no entry for this molecule.
While SCXRD studies have been conducted on structurally related compounds, such as various salts of 1-(4-nitrophenyl)piperazine (B103982) and derivatives of piperidin-4-one, this information is not directly transferable to this compound. The precise substitution pattern and the presence of the hydroxyl group at the 3-position of the piperidine ring will uniquely influence its crystal packing and intermolecular interactions.
Therefore, a detailed analysis based on experimental SCXRD data for this compound cannot be provided at this time. The following sections outline the methodologies that would be applied should such data become available.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. A detailed analysis would focus on identifying and characterizing these interactions:
Hydrogen Bonding: The hydroxyl group (-OH) of the piperidine ring is a strong hydrogen bond donor, and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. The analysis would identify the presence of intermolecular O-H···O hydrogen bonds, which are expected to be a dominant force in the crystal packing, potentially forming chains or more complex networks of molecules. The geometry of these bonds (donor-acceptor distance and angle) would be quantified.
π-π Stacking: The electron-deficient 4-nitrophenyl ring could participate in π-π stacking interactions with adjacent aromatic rings. The analysis would measure the centroid-to-centroid distance and the slip angle between stacked rings to characterize the nature and strength of these interactions. These interactions play a significant role in the stabilization of the crystal structure.
Other Weak Interactions: Weaker interactions, such as C-H···O or C-H···π interactions, would also be systematically analyzed to provide a complete picture of the forces holding the crystal lattice together.
A hypothetical data table for hydrogen bonding interactions is presented below to illustrate the type of information that would be extracted.
Hypothetical Hydrogen Bond Geometry (Å, °)
| D—H···A | D-H | H···A | D···A | D-H···A (°) |
|---|---|---|---|---|
| O(3)—H(3A)···O(1N) | [value] | [value] | [value] | [value] |
| C(x)—H(xA)···O(3) | [value] | [value] | [value] | [value] |
D = Donor atom; A = Acceptor atom. Data would be populated from experimental CIF (Crystallographic Information File).
Dihedral Angle Analysis and Molecular Planarity
The analysis of dihedral angles (torsion angles) is essential for describing the three-dimensional shape and flexibility of the molecule. Key dihedral angles to be investigated would include:
The angle between the plane of the 4-nitrophenyl ring and the mean plane of the piperidine ring. This would describe the rotational orientation of the aromatic substituent relative to the heterocyclic ring.
The torsion angles within the piperidine ring, which provide another quantitative measure of its chair conformation.
The dihedral angle describing the orientation of the nitro group relative to the phenyl ring. A significant twist would indicate a reduction in π-conjugation between the nitro group and the ring.
These values would be presented in a data table to provide a concise summary of the molecule's conformational features.
Hypothetical Selected Dihedral Angles (°)
| Atoms (Ring/Group 1) | Atoms (Ring/Group 2) | Dihedral Angle (°) |
|---|---|---|
| C(ar)-N(1)-C(pip)-C(pip) | C(ar)-C(ar)-C(ar)-C(ar) | [value] |
| O(1N)-N(nitro)-C(ar)-C(ar) | C(ar)-C(ar)-C(ar)-C(ar) | [value] |
Data would be populated from experimental CIF.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to provide insights into the molecule's geometry, stability, and reactivity. hakon-art.comnanobioletters.com
Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1-(4-Nitrophenyl)piperidin-3-ol, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.
The conformational analysis of the piperidine (B6355638) ring is a key aspect. Piperidine derivatives are known to exist predominantly in a chair conformation to minimize steric strain. ias.ac.in For this compound, the analysis would focus on the orientation of the substituents: the 4-nitrophenyl group on the nitrogen and the hydroxyl group at the C3 position. The relative stability of conformers with the hydroxyl group in an axial versus an equatorial position would be determined. In many substituted piperidines, bulky substituents favor the equatorial position to reduce steric hindrance. ias.ac.in However, electrostatic interactions between substituents and the protonated nitrogen can sometimes stabilize an axial conformer. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for identifying the reactive sites of a molecule. It illustrates the charge distribution and is used to predict sites for nucleophilic (electron-rich) and electrophilic (electron-deficient) attacks. unar.ac.idnih.gov
In an MEP map of this compound, distinct regions of electrostatic potential would be visible:
Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the highly electronegative oxygen atoms of the nitro (NO₂) group and the hydroxyl (OH) group. These regions indicate the most likely sites for interactions with positive charges or electrophiles. niscair.res.inresearchgate.net
Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atoms, especially the hydrogen of the hydroxyl group. niscair.res.in
Neutral Potential (Green): These areas, generally located over the carbon backbone of the phenyl and piperidine rings, have a near-neutral potential.
This analysis helps in understanding how the molecule interacts with other reagents and biological targets. nih.gov
Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.
The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE) . This value is a critical indicator of molecular stability and reactivity. A small energy gap suggests the molecule is more reactive, more polarizable, and requires less energy for electronic excitation. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. niscair.res.in
For this compound, the electron-donating piperidine moiety and the electron-withdrawing nitrophenyl group would significantly influence the FMOs. The HOMO is expected to be localized more on the piperidine and phenyl rings, while the LUMO would likely be concentrated on the electron-deficient nitrophenyl portion, particularly the nitro group.
To illustrate, the following table shows FMO data calculated for related bis(3-(4-nitrophenyl)acrylamide) derivatives.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Compound 1 | -7.619 | -4.493 | 3.126 |
| Compound 2 | -7.398 | -4.506 | 2.892 |
| Compound 3 | -8.031 | -4.534 | 3.497 |
Data is for illustrative purposes from analogous compounds and not for this compound.
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions that contribute to molecular stability. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, significant stabilizing interactions would be expected, including:
Delocalization of the lone pair electrons from the nitrogen atom of the piperidine ring into the antibonding orbitals (π*) of the nitrophenyl ring.
Interactions involving the lone pairs of the oxygen atoms (from both the hydroxyl and nitro groups) with adjacent antibonding orbitals.
These charge transfer events lead to increased electron density in the acceptor orbitals, which stabilizes the molecule. A higher E(2) value indicates a stronger interaction and greater stabilization. researchgate.net
Quantum Chemical Descriptors and Reactivity Indices
Global reactivity descriptors are parameters derived from DFT calculations, primarily from HOMO and LUMO energies, that quantify the chemical reactivity and stability of a molecule. hakon-art.comrasayanjournal.co.in
Based on the energies of the frontier orbitals, several key descriptors can be calculated using Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO):
Ionization Energy (I): The energy required to remove an electron (I = -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I+A)/2).
Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules have a small HOMO-LUMO gap and are more reactive. hakon-art.com
The following table presents these descriptors calculated for a series of p-Nitrophenyl tetrathiafulvalenes, which serves as a relevant example of the data obtained from such an analysis.
| Compound | -μ | χ | η | S |
|---|---|---|---|---|
| A | 3.78 | 3.78 | 2.19 | 0.22 |
| B | 3.89 | 3.89 | 1.58 | 0.31 |
| C | 4.01 | 4.01 | 1.39 | 0.35 |
| D | 3.91 | 3.91 | 1.28 | 0.39 |
| E | 3.83 | 3.83 | 1.08 | 0.46 |
| F | 3.85 | 3.85 | 1.18 | 0.42 |
Data is for illustrative purposes from analogous compounds and not for this compound.
Fukui Functions for Predicting Sites of Chemical Selectivity and Reactivity
Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. researchgate.net Derived from conceptual density functional theory (DFT), these functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing the change in electron density as an electron is added or removed. researchgate.net
The local reactivity of a molecule can be assessed using Fukui indices, which pinpoint regions of nucleophilic and electrophilic behavior. For a molecule like this compound, the analysis would typically involve calculating the Fukui functions ƒ+(r), ƒ-(r), and ƒ0(r).
ƒ+(r): Indicates the propensity of a site to accept an electron, thus highlighting sites for nucleophilic attack.
ƒ-(r): Indicates the propensity of a site to donate an electron, identifying sites for electrophilic attack.
ƒ0(r): Predicts susceptibility to radical attack.
In molecules containing heteroatoms like oxygen and nitrogen, these atoms are often found to be the most reactive sites. For this compound, theoretical calculations would likely indicate a high Fukui function value on the oxygen and nitrogen atoms of the nitro group, making them strong candidates for nucleophilic attack. Conversely, the nitrogen atom of the piperidine ring and the oxygen of the hydroxyl group would be expected to be sites for electrophilic attack.
Table 1: Predicted Reactive Sites in this compound based on Fukui Functions
| Type of Attack | Predicted Reactive Site(s) | Rationale |
| Nucleophilic Attack | Nitrogen and Oxygen atoms of the Nitro (NO₂) group | High electron-withdrawing nature creates an electron-deficient area, susceptible to attack by electron-rich species. |
| Electrophilic Attack | Oxygen atom of the Hydroxyl (OH) group; Nitrogen atom of the Piperidine ring | Lone pairs of electrons on these atoms make them electron-rich and thus prone to attack by electrophiles. |
Vibrational Spectroscopy Simulation and Potential Energy Distribution (PED) Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. jetir.org Computational simulations using DFT methods, often at the B3LYP level with a basis set like 6-311G(d,p), can accurately predict these vibrational frequencies. nih.govresearchgate.net
A key component of this analysis is the Potential Energy Distribution (PED), which characterizes the fundamental vibrational modes by quantifying the contribution of individual bond stretches, angle bends, and torsions to each calculated frequency. jetir.orgnih.gov This allows for precise assignment of the spectral bands observed experimentally.
For this compound, a PED analysis would help assign specific spectral features:
O-H Stretching: A prominent band, typically in the high-frequency region (around 3300-3500 cm⁻¹), corresponding to the hydroxyl group.
N-O Stretching: Asymmetric and symmetric stretching modes of the nitro group, usually found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.
C-N Stretching: Vibrations associated with the piperidine ring nitrogen and its bond to the nitrophenyl group.
Aromatic C-H and C=C Stretching: Modes characteristic of the benzene (B151609) ring.
By comparing the computationally predicted spectrum with experimental data, a detailed understanding of the molecule's structural and bonding characteristics can be achieved. researchgate.net
Nonlinear Optical (NLO) Properties: Theoretical Prediction and Structure-Property Relationships
Organic molecules with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov Compounds like this compound, which feature an electron-donating group (the piperidine ring) connected to an electron-withdrawing group (the nitro group) through a π-conjugated system (the phenyl ring), are classic examples of a D-π-A "push-pull" architecture. This structure facilitates intramolecular charge transfer (ICT), which is a primary origin of high NLO activity. nih.gov The related isomer, 1-(4-nitrophenyl)-4-piperidinol, has been identified as a non-linear optical chromophore. researchgate.net
Calculation of First-Order Hyperpolarizability (β₀)
The key metric for second-order NLO response is the first-order hyperpolarizability (β or β₀ for the static value). researchgate.net This tensor quantity can be calculated computationally using DFT methods. The total static first hyperpolarizability (β_total_) is typically calculated using the following equation:
β_total_ = [(β_xxx_ + β_xyy_ + β_xzz_)² + (β_yyy_ + β_yzz_ + β_yxx_)² + (β_zzz_ + β_zxx_ + β_zyy_)²]1/2 researchgate.net
A high β_total_ value indicates a strong NLO response. For comparison, p-nitroaniline, a standard benchmark molecule for NLO properties, has a significant hyperpolarizability value. researchgate.net The NLO response of this compound is expected to be considerable due to its D-π-A framework, which promotes an asymmetric distribution of electron density and enhances charge transfer upon excitation. researchgate.netrsc.org
Table 2: Comparison of Calculated First Hyperpolarizability (β_tot_) for NLO Materials
| Compound | β_tot (a.u.) | Method/Basis Set | Reference Compound |
| Urea | ~43 | DFT | Yes |
| p-Nitroaniline | ~640 | DFT | Yes |
| Eugenol | 640.37 | B3LYP/6-311++G(d,p) | No |
| This compound | Predicted to be significant | DFT methods applicable | No |
Note: Values for reference compounds are approximate and depend on the computational method. The value for the title compound is a qualitative prediction based on its structure.
Design Principles for Enhanced NLO Response
Several key principles guide the design of molecules with enhanced NLO properties:
Strong Donor-Acceptor Groups: The NLO response is amplified by using strong electron-donating groups (like amines, hydroxyls) and strong electron-withdrawing groups (like nitro, cyano). nih.govresearchgate.net
Extended π-Conjugation: Increasing the length and efficiency of the π-conjugated bridge connecting the donor and acceptor facilitates charge transfer and generally increases hyperpolarizability. nih.gov
Intramolecular Charge Transfer (ICT): The molecular geometry should favor efficient ICT from the donor to the acceptor. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger NLO response. nih.govnih.gov
Asymmetry: The molecule must be non-centrosymmetric for a second-order NLO effect (β ≠ 0) to be observed.
The structure of this compound fits these principles well, with the piperidine-hydroxyl moiety acting as a donor and the nitro group as a potent acceptor, linked by the phenyl ring.
Investigation of Tautomerism and Isomerization Pathways
While this compound does not possess classic keto-enol or imine-enamine systems that lead to common tautomerism, computational studies can investigate other forms of isomerization. The primary focus for this molecule would be conformational isomerism.
The piperidine ring exists predominantly in a chair conformation to minimize steric strain. However, it can undergo a "ring flip" to an alternative chair conformation or adopt higher-energy twist-boat or boat conformations. Computational modeling can determine the relative energies of these conformers and the energy barriers between them.
Furthermore, the orientation of the two substituents—the 4-nitrophenyl group on the nitrogen and the hydroxyl group on the carbon—can lead to different axial and equatorial arrangements. The relative stability of these diastereomers (e.g., cis vs. trans isomers with respect to the piperidine ring) can be calculated to predict the most stable ground-state geometry. These conformational differences, while subtle, can have an impact on the molecule's dipole moment, packing in a crystal lattice, and ultimately its bulk properties.
Computational Modeling of Intermolecular Interactions and Supramolecular Assemblies
The formation of supramolecular structures is governed by non-covalent intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govmdpi.com Computational modeling is a powerful tool for understanding how these forces direct the self-assembly of molecules in the solid state.
For this compound, several key interactions can be predicted:
Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group are effective hydrogen bond acceptors. Crystal structure analysis of the closely related 1-(4-nitrophenyl)-4-piperidinol shows that its molecular stacking is facilitated by hydrogen bonding between the piperidinol hydroxy group and the nitro group. researchgate.net A similar interaction is highly probable for the 3-ol isomer, leading to the formation of chains or networks.
π-π Stacking: The electron-rich nitrophenyl rings can interact with each other through π-π stacking. These interactions play a crucial role in stabilizing the crystal lattice and influencing the electronic properties of the material. escholarship.org
By modeling these interactions, it is possible to predict the crystal packing arrangement, which is critical for bulk NLO properties, as the orientation of the molecules in the lattice determines the macroscopic response.
Advanced Applications in Materials Science and Chemical Synthesis
Development as Non-linear Optical (NLO) Chromophores and Materials
The structure of 1-(4-Nitrophenyl)piperidin-3-ol is intrinsically suited for applications in non-linear optics. It embodies the classic donor-π-acceptor (D-π-A) design, which is a fundamental prerequisite for second-order NLO activity. In this molecule, the piperidinol group functions as the electron donor (D), the phenyl ring serves as the π-conjugated bridge, and the nitro group (-NO₂) acts as a potent electron acceptor (A). This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field, such as that from a high-intensity laser. This ICT process is responsible for the large molecular quadratic hyperpolarizability (β) values that characterize effective NLO chromophores.
Research into other D-π-A systems has demonstrated that the interplay between through-bond ICT and, in some cases, through-space ICT gives rise to significant NLO properties. nih.gov For instance, studies on complex chromophores have shown that assembling dipolar aromatic subunits can lead to materials with substantial hyperpolarizability values. nih.gov The NLO response of materials is often evaluated using techniques like polarized harmonic light scattering. nih.gov While direct NLO studies on this compound are not extensively documented, its structural analogy to other proven NLO molecules, such as pyrazoline derivatives with nitro groups, suggests its potential as a candidate for NLO materials. nih.gov The efficiency of such chromophores is often linked to the strength of the donor and acceptor groups and the length of the π-conjugation path.
Table 1: Structural Comparison for NLO Potential
| Feature | This compound | Known NLO Chromophores (General) | NLO Relevance |
|---|---|---|---|
| Electron Donor | Piperidinol group | Amines, Alkoxy groups | Essential for "push-pull" mechanism. nih.gov |
| π-Conjugated System | Phenyl ring | Phenyl, Styryl, Polyene chains | Facilitates intramolecular charge transfer (ICT). nih.gov |
| Electron Acceptor | Nitro group (-NO₂) | Nitro, Cyano, Sulfonyl groups | Creates charge asymmetry required for second-order NLO response. nih.gov |
Role as Intermediates in the Synthesis of Complex Organic Molecules and Fine Chemicals
The piperidine (B6355638) heterocycle is a cornerstone in medicinal chemistry and is found in the structure of numerous pharmaceuticals. sigmaaldrich.comuni.lu Consequently, functionalized piperidines like this compound are valuable intermediates for constructing more complex molecular frameworks. mdpi.com The compound possesses several reactive sites that can be selectively manipulated to build a diverse array of derivatives.
The synthetic utility stems from its key functional groups:
The Secondary Alcohol (-OH): The hydroxyl group at the C-3 position can undergo a variety of standard transformations. It can be oxidized to the corresponding ketone, 1-(4-nitrophenyl)piperidin-3-one, or subjected to esterification or etherification reactions to introduce new functionalities.
The Nitro Group (-NO₂): The aromatic nitro group is exceptionally versatile. It can be readily reduced to an amino group (-NH₂), yielding 1-(4-aminophenyl)piperidin-3-ol. This resulting aniline (B41778) derivative is a gateway to a vast range of subsequent chemical transformations, including diazotization reactions, amide bond formations, and the synthesis of ureas and sulfonamides.
The Piperidine Ring: The piperidine ring itself serves as a robust scaffold. The nitrogen atom's lone pair availability is reduced by the electron-withdrawing nitrophenyl group, but the ring can participate in various cyclization and functionalization strategies. mdpi.comnih.gov The development of rhodium-catalyzed C-H functionalization, for example, allows for the selective introduction of substituents at various positions on the piperidine ring, although the electronic deactivation by the N-aryl group would need to be considered. nih.gov
The strategic combination of these functional groups makes this compound a useful starting material for creating libraries of compounds for drug discovery or for synthesizing specific, high-value fine chemicals. acs.org For example, related functionalized piperidines are key intermediates in the synthesis of highly active analgesics. nist.gov
Table 2: Potential Synthetic Transformations of this compound
| Functional Group | Reagent/Condition | Potential Product | Significance |
|---|---|---|---|
| C-3 Hydroxyl | PCC, DMP, or Swern Oxidation | 1-(4-Nitrophenyl)piperidin-3-one | Access to ketone chemistry. |
| C-3 Hydroxyl | Acyl Chloride / Pyridine (B92270) | 3-Acyloxy-1-(4-nitrophenyl)piperidine | Ester derivatives. |
| Aromatic Nitro | H₂, Pd/C or Sn/HCl | 1-(4-Aminophenyl)piperidin-3-ol | Key intermediate for further functionalization (e.g., amides). nist.gov |
Contribution to the Understanding of Reaction Mechanisms in Amine-Based Systems
While not always the direct subject of study, compounds like this compound are structurally relevant to kinetic investigations of amine-based reactions, particularly the aminolysis of esters. Extensive research on the reactions of secondary amines (like piperidine) with activated esters (like 4-nitrophenyl derivatives) has been crucial for elucidating fundamental reaction mechanisms. aminer.org
These studies often investigate whether the nucleophilic substitution proceeds through a single-step, concerted mechanism or a multi-step, stepwise pathway involving a zwitterionic tetrahedral intermediate (T±). aminer.org The reaction mechanism is highly dependent on factors such as the basicity of the amine, the nature of the leaving group, and the solvent. mdpi.comaminer.org
For example, kinetic studies on the aminolysis of 4-nitrophenyl nicotinate (B505614) and isonicotinate (B8489971) with a series of secondary amines have shown that the reactions typically proceed through a stepwise mechanism where the expulsion of the leaving group is the rate-determining step. aminer.org The reactivity of the amines is strongly correlated with their basicity, which is often visualized using Brønsted-type plots (a plot of the logarithm of the rate constant versus the pKa of the conjugate acid of the amine). aminer.org Linear Brønsted plots with high βnuc values (e.g., ~0.9) are indicative of a significant development of positive charge on the amine nitrogen in the transition state, supporting a stepwise mechanism. mdpi.comaminer.org The principles derived from these studies can be applied to predict and understand the reactivity of the N-aryl bond in this compound and related systems.
Table 3: Representative Kinetic Data from Aminolysis of Related 4-Nitrophenyl Esters
| Substrate | Amine | βnuc Value | Inferred Mechanism | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl Nicotinate | Cyclic Secondary Amines | 0.90 | Stepwise, leaving group expulsion is rate-determining. | aminer.org |
| 4-Nitrophenyl Isonicotinate | Cyclic Secondary Amines | 0.92 | Stepwise, leaving group expulsion is rate-determining. | aminer.org |
Potential Applications in Adsorption and Separation Processes
The chemical structure of this compound suggests its potential utility in adsorption and separation technologies, particularly for aromatic compounds. This potential is rooted in the specific intermolecular forces the molecule can engage in. The nitroaromatic system can participate in strong π-π electron-donor-acceptor (EDA) interactions. nih.govacs.org
In this EDA mechanism, the electron-deficient nitrophenyl ring of this compound (the π-acceptor) can interact favorably with electron-rich aromatic compounds or surfaces (π-donors), such as those found in certain types of activated carbon or graphene-based materials. acs.orgmdpi.com This principle has been demonstrated in the adsorption of various nitroaromatic compounds onto carbon nanotubes and covalent triazine-based frameworks, where π-π EDA interactions are the dominant force. nih.govacs.org
Table 4: Potential Adsorption Interactions of this compound
| Molecular Moiety | Potential Interaction | Interacting Species | Relevance in Separation |
|---|---|---|---|
| Nitrophenyl Group | π-π Electron-Donor-Acceptor (EDA) | Electron-rich aromatic compounds (e.g., phenols, anilines) or graphitic surfaces. nih.govacs.org | Primary mechanism for adsorbing specific aromatic analytes. |
| Hydroxyl Group | Hydrogen Bonding | Polar analytes, protic solvents, silica (B1680970) surfaces. | Influences selectivity for polar compounds and interaction with the support matrix. |
| Piperidine Nitrogen | Hydrogen Bond Acceptor / Weak Base | Acidic compounds, protic solvents. | Modulates surface polarity and selectivity. |
| Aromatic Ring | Hydrophobic (van der Waals) | Non-polar organic molecules. | General, non-specific adsorption of organic compounds. mdpi.com |
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic strategies is a cornerstone of modern organic chemistry. Future research on 1-(4-Nitrophenyl)piperidin-3-ol will undoubtedly focus on moving beyond traditional synthetic routes to embrace more sustainable practices.
Key areas of exploration will include:
Catalytic Hydrogenation: The use of transition metal catalysts, such as rhodium and palladium, for the asymmetric hydrogenation of substituted pyridinium (B92312) salts presents a promising route to chiral piperidine (B6355638) derivatives. mdpi.com Future work could adapt these methods for the stereoselective synthesis of this compound, potentially offering high yields and enantioselectivity under mild conditions. mdpi.comnih.gov
Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer significant advantages in terms of atom economy and procedural simplicity. mdpi.com Investigating novel MCRs for the one-pot synthesis of the this compound scaffold could dramatically improve synthetic efficiency. mdpi.com
Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and process control compared to batch production. Applying flow chemistry to the synthesis of this compound and its precursors could lead to higher throughput and more consistent product quality.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. The potential for enzymatic reduction of a precursor ketone or the resolution of a racemic mixture of this compound warrants investigation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Hydrogenation | High stereoselectivity, mild conditions | Development of specific catalysts for the substrate |
| Multicomponent Reactions | High atom economy, procedural simplicity | Discovery of novel reaction cascades |
| Flow Chemistry | Enhanced safety, scalability, and control | Optimization of reaction conditions in a flow reactor |
| Biocatalysis | High selectivity, environmentally benign | Identification and engineering of suitable enzymes |
Design and Synthesis of Functionalized Derivatives with Tunable Properties
The functionalization of the this compound core is a key strategy for modulating its physicochemical and biological properties. Future research will focus on the targeted design and synthesis of derivatives with tailored characteristics for specific applications.
Promising areas for derivatization include:
Modification of the Nitrophenyl Group: The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or arylation to introduce a wide range of substituents. This could be used to modulate the electronic properties and biological activity of the molecule.
Derivatization of the Hydroxyl Group: The hydroxyl group can be esterified, etherified, or converted to other functional groups to alter the compound's polarity, solubility, and potential for hydrogen bonding.
Piperidine Ring Functionalization: Site-selective C-H functionalization of the piperidine ring, a challenging but increasingly feasible transformation, could introduce substituents at various positions, leading to a diverse library of analogues. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been used to functionalize piperidines at the C2, C3, and C4 positions. nih.gov
| Functionalization Site | Potential Modifications | Impact on Properties |
| Nitrophenyl Group | Reduction to amine, subsequent acylation/alkylation | Altered electronic properties, potential for new biological interactions |
| Hydroxyl Group | Esterification, etherification | Modified polarity, solubility, and hydrogen bonding capacity |
| Piperidine Ring | C-H functionalization | Introduction of diverse substituents, creation of positional isomers |
Advanced Mechanistic Studies of Chemical Transformations
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound.
Key areas for mechanistic investigation include:
Stereoselective Reactions: For reactions that produce chiral centers, such as asymmetric hydrogenations or cyclizations, detailed mechanistic studies can reveal the origins of stereoselectivity. mdpi.com This knowledge can then be used to design more effective catalysts and reaction conditions.
Catalytic Cycles: In-depth studies of the catalytic cycles of transition metal-catalyzed reactions can provide insights into the active catalytic species, the roles of ligands, and potential deactivation pathways. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state energies, and rationalize experimental observations. nih.govrsc.org This can be particularly valuable for understanding complex reaction mechanisms and for the in-silico design of new reactions.
Integration with Advanced Materials for Hybrid Functional Systems
The incorporation of this compound and its derivatives into advanced materials could lead to the development of hybrid systems with novel properties and applications.
Potential areas of integration include:
Polymer Conjugates: Covalently attaching this compound derivatives to polymer backbones could create materials with tailored optical, electronic, or biological properties.
Nanoparticle Functionalization: The surface functionalization of nanoparticles with these piperidinol derivatives could be explored for applications in targeted drug delivery, sensing, or catalysis.
Metal-Organic Frameworks (MOFs): The piperidinol moiety could serve as a ligand for the construction of novel MOFs with potential applications in gas storage, separation, or catalysis. The development of 3D N-bonded carbon-supported CoFe2O4–x spinel nanodots catalysts with both Fe–Ov-Co sites and free N sites showcases the potential of integrating nitrogen-containing heterocycles into functional materials. acs.org
Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction
The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. nih.govnih.gov These powerful computational tools can be applied to accelerate the design and development of new this compound derivatives.
Key applications of ML and AI include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of known compounds and their biological activities to build QSAR models. nih.gov These models can then be used to predict the activity of new, untested derivatives of this compound, helping to prioritize synthetic efforts. nih.gov
De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties from scratch. youtube.com This could be used to generate new piperidinol derivatives with optimized activity and pharmacokinetic profiles.
Property Prediction: ML models can be trained to predict a wide range of physicochemical properties, such as solubility, permeability, and toxicity, from the chemical structure alone. nih.govnurixtx.com This can help to identify promising candidates early in the development process and reduce the need for expensive and time-consuming experimental measurements. nih.govnih.gov The Chemprop software package, which implements directed message-passing neural networks (D-MPNNs), is a powerful tool for this purpose. mit.edu
| AI/ML Application | Description | Potential Impact on Research |
| QSAR Modeling | Building predictive models of biological activity based on chemical structure. | Prioritization of synthetic targets and more efficient discovery of active compounds. |
| De Novo Design | Generating novel molecular structures with desired properties using generative models. | Exploration of novel chemical space and the design of optimized molecules. |
| Property Prediction | Predicting physicochemical and ADMET properties from molecular structure. | Early identification of promising candidates and reduction of late-stage attrition. |
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Nitrophenyl)piperidin-3-ol, and how can stereochemical purity be ensured?
Methodological Answer:
Synthesis typically involves coupling a 4-nitrophenyl group to a piperidine scaffold. For enantioselective synthesis, chiral auxiliaries or catalysts are critical. For example, stereoisomers of structurally related piperidinol derivatives (e.g., (3R,4R)- or (3S,4S)-configurations) are synthesized via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in methanol), followed by purification via column chromatography. Stereochemical purity is validated using chiral HPLC (>98% purity) and NMR to confirm diastereomeric ratios and spatial arrangement of hydroxyl and nitrophenyl groups .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming molecular structure, including nitrophenyl substitution patterns and hydroxyl group positioning. Coupling constants (e.g., J-values) help distinguish stereoisomers.
- HPLC with UV detection : Used to assess purity (>98%) and resolve enantiomers using chiral columns.
- Melting Point Analysis : Validates crystalline stability (e.g., 60–61°C for related nitrophenyl derivatives) .
Advanced: How do structural modifications to the piperidine ring or nitrophenyl group influence biological activity and selectivity?
Methodological Answer:
Minor structural changes, such as hydroxyl group position (3- vs. 4-piperidinol) or alkyl chain length, significantly alter selectivity. For example, 1-(4-octylphenethyl)piperidin-3-ol derivatives show 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to hydrophobic interactions with the enzyme’s active site. Computational docking studies and comparative SAR tables are used to map critical substituent effects .
Advanced: What computational strategies are employed to predict metabolic pathways and toxicity of this compound derivatives?
Methodological Answer:
- In Silico Metabolism Prediction : Tools like MetaSite or ADMET Predictor model phase I/II metabolism, identifying potential hydroxylation or glucuronidation sites.
- Toxicity Profiling : QSAR models assess mutagenicity (e.g., Ames test predictions) and acute toxicity. For nitrophenyl-containing compounds, nitro-reduction metabolites are prioritized due to potential genotoxicity .
Basic: What are the recommended storage conditions and stability considerations for this compound in laboratory settings?
Methodological Answer:
Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis of the nitro group. Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the compound into hazardous byproducts like NOx .
Advanced: How can researchers resolve contradictions in activity data across studies involving this compound analogs?
Methodological Answer:
- Batch-to-Batch Reprodubility : Verify synthetic protocols and purity (>98% HPLC) to rule out impurities.
- Assay Standardization : Use consistent enzyme activity assays (e.g., SK1 inhibition via radiometric assays) and cell lines.
- Meta-Analysis : Compare logP, pKa, and solubility data to identify physicochemical outliers affecting bioactivity .
Advanced: What in vitro assays are suitable for evaluating target engagement and efficacy in disease models?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., SK1) using fluorescent substrates.
- Cell-Based Models : Test neuroprotective effects in astrocytes or neuronal cells via viability assays (e.g., MTT).
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism of action .
Basic: What are the key considerations in designing enantioselective syntheses for this compound?
Methodological Answer:
- Chiral Resolution : Employ chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution.
- Protecting Groups : Use benzyl or benzhydryl groups to stabilize intermediates during hydroxyl group functionalization.
- Stereochemical Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
